2-Methylthio-4-amino-6-methylamino-1,3,5-triazine
Overview
Description
2-Methylthio-4-amino-6-methylamino-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with methylthio, amino, and methylamino groups, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-4-amino-6-methylamino-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride The process begins with the reaction of cyanuric chloride with methylamine to introduce the methylamino groupFinally, the methylthio group is introduced using a suitable thiol reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-4-amino-6-methylamino-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-Methylthio-4-amino-6-methylamino-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-Methylthio-4-amino-6-methylamino-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, contributing to its potential anticancer properties. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine
- 2-Amino-4-morpholino-1,3,5-triazine
- Hexamethylmelamine
Comparison: Compared to these similar compounds, 2-Methylthio-4-amino-6-methylamino-1,3,5-triazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-N-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-7-4-8-3(6)9-5(10-4)11-2/h1-2H3,(H3,6,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJBDXIYARFZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564515 | |
Record name | N~2~-Methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35541-38-9 | |
Record name | N~2~-Methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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